![molecular formula C11H15NO2 B2410001 5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline CAS No. 250156-42-4](/img/structure/B2410001.png)
5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline
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Overview
Description
5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular weight of 193.25 . It is also known as 5,7-dimethoxy-1,2,3,4-tetrahydroquinoline hydrochloride .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroquinoline analogs has been described in various studies . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .
Molecular Structure Analysis
The InChI code for 5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline is 1S/C11H15NO2/c1-13-8-6-10-9 (4-3-5-12-10)11 (7-8)14-2/h6-7,12H,3-5H2,1-2H3
.
Chemical Reactions Analysis
The reaction of 1,2,3,4-tetrahydroquinoline analogs involves the cyclization of an N-acyl derivative of β-phenylethylamine . The reaction was first described by Pictet and Spengler in the year 1911, wherein phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C to afford THIQ in 40% yield .
Physical And Chemical Properties Analysis
5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline has a molecular weight of 193.25 . It is stored at room temperature and is in the form of oil .
Scientific Research Applications
- Researchers have synthesized and evaluated novel THIQ analogs, including 5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline, for their antibacterial activity against pathogenic bacterial strains . These compounds show promise in combating bacterial infections.
- Researchers explore synthetic routes to construct the THIQ core scaffold. Understanding the structure–activity relationship (SAR) helps design novel analogs with improved biological activity .
Antibacterial Properties
Synthetic Strategies and SAR Studies
Mechanism of Action
Target of Action
5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), a class of compounds known for their diverse biological activities . These compounds have been found to be effective against various infective pathogens and neurodegenerative disorders . .
Mode of Action
Thiq-based compounds are known to interact with various biological targets, leading to a range of effects . For instance, a similar compound was found to have antibacterial properties against several pathogenic bacterial strains .
Biochemical Pathways
Thiq-based compounds are known to exert diverse biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
A similar compound was found to have antibacterial properties against several pathogenic bacterial strains .
Safety and Hazards
The safety data sheet for a similar compound, 5,7-dimethyl-1,2,3,4-tetrahydroquinoline, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Future Directions
The future directions for the study of 5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline and similar compounds could involve further exploration of their biological activities against various infective pathogens and neurodegenerative disorders . The development of novel THIQ analogs with potent biological activity is also a potential area of research .
properties
IUPAC Name |
5,7-dimethoxy-1,2,3,4-tetrahydroquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-13-8-6-10-9(4-3-5-12-10)11(7-8)14-2/h6-7,12H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDOKGRDXNRWBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCCN2)C(=C1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline | |
CAS RN |
250156-42-4 |
Source
|
Record name | 5,7-dimethoxy-1,2,3,4-tetrahydroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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